2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)acetic acid
Overview
Description
2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)acetic acid: is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under a variety of conditions, making it a popular choice for protecting amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)acetic acid typically involves the reaction of di-tert-butyl dicarbonate with an amine. The reaction is carried out under aqueous conditions using a base such as sodium hydroxide. Alternatively, the reaction can be performed in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods: In industrial settings, the preparation of Boc-protected compounds often involves heating a mixture of the amine to be protected and di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes . This method ensures efficient protection of the amine group while maintaining the integrity of other functional groups.
Chemical Reactions Analysis
Types of Reactions: 2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The Boc group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the Boc group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Substitution: Reagents like di-tert-butyl dicarbonate and DMAP are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions include the deprotected amine, carbon dioxide, and tert-butyl cation. The deprotected amine can then undergo further reactions to form various derivatives .
Scientific Research Applications
2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)acetic acid has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)acetic acid exerts its effects involves the stabilization of the amine group through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can deprotonate the amine or undergo spontaneous decarboxylation . This process protects the amine group from unwanted reactions, allowing for selective transformations of other functional groups.
Comparison with Similar Compounds
Phenylmethoxycarbonyl (Cbz) Group: Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation with hydrogen over palladium on carbon.
Methoxycarbonyl Group: Less stable compared to the Boc group, making it less commonly used in organic synthesis.
Uniqueness: The tert-butyloxycarbonyl group is unique due to its stability and ease of removal under mild acidic conditions. This makes it a preferred choice for protecting amines in complex organic synthesis reactions, particularly in the synthesis of peptides and other biologically active molecules .
Properties
IUPAC Name |
2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)12(6-4-5-11)7-8(13)14/h4,6-7H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSMAQOZWBFLTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC#N)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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